4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid
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Overview
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound has a pyrazole ring attached to an isoxazole ring via a methylene bridge. Both pyrazole and isoxazole rings are five-membered rings with two nitrogen atoms and one oxygen atom, respectively .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Chemical Synthesis and Transformations
- Lithiation of heteroaromatic compounds, including 3,5-dimethylisoxazole, has been explored, with these compounds undergoing lateral lithiation to give respective acetic acids after carboxylation (Micetich, 1970).
- Synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, demonstrating the versatility of isoxazole and pyrazole derivatives in organic synthesis (Martins et al., 2002).
Structural and Spectral Studies
- The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids, including 3,5-dimethyl variants, have been studied using crystallography and solid-state NMR (Infantes et al., 2013).
- Structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted, offering insights into the biologically important pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Biological Activities
- Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized, including compounds derived from 3,5-dimethyl-1H-pyrazol-1-yl groups (Hafez et al., 2016).
- A study on tetra substituted pyrazolines, including 5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl groups, evaluated their antimicrobial and antioxidant activities, contributing to the understanding of structure-activity relationships in these compounds (Govindaraju et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5-8(6(2)13-12-5)4-9-7(3)17-14-10(9)11(15)16/h4H2,1-3H3,(H,12,13)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWELOITWWLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(ON=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140980 |
Source
|
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033076-72-0 |
Source
|
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033076-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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